Luciduline
Description
Overview of Lycopodium Alkaloids (LAs) as a Class of Natural Products in Chemical Research
Lycopodium alkaloids (LAs) represent a diverse class of natural products primarily identified in species of Lycopodium (sensu lato), commonly known as club mosses slideshare.netnih.gov. These N-heterocyclic compounds have garnered significant academic interest due to their intricate structural features and their presence in ancient plant lineages guidetoimmunopharmacology.orgnih.gov.
Lycopodium alkaloids exhibit remarkable structural diversity, with over 500 distinct compounds characterized to date guidetoimmunopharmacology.orgnih.govnih.gov. These alkaloids are broadly categorized into four main structural classes: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and a miscellaneous group often referred to as the phlegmarine (B1213893) class slideshare.netguidetoimmunopharmacology.orgnih.govnih.govnih.govamericanelements.commitoproteome.org. Their molecular skeletons typically consist of 16 carbon atoms, though variations ranging from fewer than 16 (resulting from bond cleavage) to as many as 32 carbons (in apparent dimers) have been observed slideshare.net. The core structural motifs often include quinolizine, pyridine (B92270), or α-pyridone ring systems slideshare.netnih.govguidetoimmunopharmacology.orgnih.govmitoproteome.orgnih.gov.
The biogenetic relationships among Lycopodium alkaloids are hypothesized to originate from a common precursor, with the carbon numbering system adhering to Conroy's biogenetic hypothesis slideshare.netnih.govnih.gov. This hypothesis suggests that these alkaloids are derived from the coupling of two 2-propylpiperidine (B147437) units, which then cyclize to form phlegmarine, considered a key intermediate in the biosynthesis of the entire Lycopodium alkaloid family slideshare.netnih.govnih.gov. Subsequent intramolecular bond formations and rearrangements from this intermediate lead to the distinct lycodane, lycopodine, and fawcettimine skeletal types slideshare.net.
The earliest recorded observation of alkaloids within the Lycopodium genus dates back to 1881 slideshare.netwikipedia.org. In that year, Bödeker successfully isolated lycopodine from Lycopodium complanatum, marking the first identified Lycopodium alkaloid slideshare.netguidetoimmunopharmacology.orgnih.govepa.gov. However, extensive chemical investigations into these compounds did not commence until the 1940s wikipedia.org.
A significant period of structural elucidation occurred in the late 1950s and early 1960s, largely pioneered by Canadian scientists, including R.H.F. Manske and L. Marion mitoproteome.orgwikipedia.org. Their pioneering work involved the isolation and characterization of numerous alkaloids from various club moss species, many of which were initially designated with an "L" number (e.g., L1, L23) wikipedia.orgnih.govnih.govnih.gov. By 2004, research had identified 201 Lycopodium alkaloids from 54 species slideshare.netnih.govnih.gov. More recent reports indicate that over 300 americanelements.com and even 593 Lycopodium alkaloids from 49 species have been characterized by December 2023, highlighting the ongoing discovery and classification challenges within this complex group guidetoimmunopharmacology.orgnih.govnih.gov.
The Chemical Compound Luciduline: Classification and Early Academic Discoveries
Among the diverse array of Lycopodium alkaloids, this compound stands out due to its unique structural characteristics, which led to its classification as a novel type within the family nih.govnih.govnih.govnih.govcenmed.com.
This compound, with the molecular formula C₁₃H₂₁ON, was initially isolated from the plant Lycopodium lucidulum Michx. nih.govnih.govnih.govnih.govcenmed.comnih.gov. Early isolation methodologies involved the systematic separation of alkaloids from Lycopodium lucidulum into strong and weak basic fractions nih.gov. This compound was found within the weakly basic fraction nih.govnih.govnih.govnih.govcenmed.comnih.gov. This compound is described as a colorless, somewhat unstable oil, which could be purified through techniques such as evaporative distillation or gas-liquid chromatography (g.l.c.) nih.gov.
The structure of this compound (often represented as structure 1 in early literature) was elucidated through a combination of chemical and physical analytical methods nih.govnih.govnih.govcenmed.com. Infrared (i.r.) spectroscopy provided insights into functional groups, while nuclear magnetic resonance (n.m.r.) spectroscopy and mass spectrometry were crucial for determining its connectivity and molecular weight nih.govnih.govnih.govcenmed.com. A definitive confirmation of its proposed structure, including its absolute configuration and the stereochemistry of the methyl group at C-8, was achieved through an X-ray diffraction study of its derivative, O-p-bromobenzoyl-dihydrothis compound nih.govnih.govnih.govcenmed.com.
This compound was recognized as a "new type of Lycopodium alkaloid" because its specific ring system was distinct from the four previously established major classes (lycopodine, lycodine, fawcettimine, and phlegmarine) nih.govnih.govnih.govnih.govcenmed.com. It is notable as the sole representative of its particular ring system isolated from the Lycopodiaceae family nih.gov. Structurally, it features a ketonic carbonyl group positioned between a methylene (B1212753) group and a methine carbon nih.gov. The unique architecture of this compound has prompted discussions regarding its possible biosynthetic pathway, further contributing to its significance in academic research on Lycopodium alkaloids nih.govnih.govnih.govcenmed.com. Historically, it was also referred to by the designation L21 by Manske and Marion nih.govnih.gov. The synthesis of (±)-luciduline has been achieved, with some synthetic approaches designed to be adaptable for studies on the biosynthesis of Lycopodium alkaloids nih.govnih.govnih.govuni.lu.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
PISGDLOMGNKHKP-ROHXPCBUSA-N |
SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |
Canonical SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Synonyms |
luciduline |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment of the Chemical Compound Luciduline
Early Chemical and Spectroscopic Evidence for Luciduline's Gross Structure
Initial investigations into this compound, isolated from Lycopodium lucidulum, focused on establishing its fundamental chemical properties and molecular framework. These early studies laid the groundwork for the more detailed stereochemical analyses that would follow.
Elemental Composition and Initial Functional Group Characterization of this compound
Early chemical analysis established the molecular formula of this compound as C₁₃H₂₁ON. cdnsciencepub.com Infrared (IR) spectroscopy provided the first clues to its functional groups, with characteristic absorption bands indicating the presence of a ketonic carbonyl group (C=O) at 1690 cm⁻¹, an N-methyl group (N-CH₃) at 2780 cm⁻¹, and a methylene (B1212753) group adjacent to the carbonyl at 1400 cm⁻¹. cdnsciencepub.com Deuterium (B1214612) exchange experiments confirmed the presence of two exchangeable α-protons, as evidenced by the disappearance of the 1400 cm⁻¹ band in the IR spectrum of this compound-d₂. cdnsciencepub.com Further chemical evidence, such as the reduction of this compound with sodium borohydride (B1222165) to form dihydrothis compound, supported the presence of the ketone. cdnsciencepub.com These initial findings suggested a unique structural framework among the known Lycopodium alkaloids. cdnsciencepub.com
Table 1: Key Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Assignment |
| 2780 | N-CH₃ |
| 1690 | C=O (Ketone) |
| 1400 | Methylene adjacent to carbonyl |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis of this compound and its Derivatives
High-resolution mass spectrometry (HRMS) played a critical role in confirming the elemental composition of this compound and its derivatives, providing an exact mass measurement that corresponded to the molecular formula C₁₃H₂₁ON. cdnsciencepub.comresearchgate.net The fragmentation patterns observed in the mass spectra of this compound and dihydrothis compound offered valuable structural information. cdnsciencepub.com The interpretation of these fragmentation pathways helped to piece together the connectivity of the atoms within the molecule, supporting the proposed gross structure. cdnsciencepub.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Initial Conformational Insights
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was instrumental in elucidating the structural connectivity of this compound. The ¹H NMR spectrum of dihydrothis compound in a CDCl₃ solution showed a distinct one-proton multiplet at τ 6.05, which was indicative of a proton on a carbon bearing a hydroxyl group. cdnsciencepub.com In the spectrum of this compound itself, a signal at τ 6.95 was attributed to one of the protons of the methylene group alpha to the carbonyl. cdnsciencepub.com The coupling constants observed for this signal (16 cps and 11 cps) suggested a geminal coupling and an axial-axial coupling, respectively, providing early insights into the conformation of the six-membered ring containing the ketone. cdnsciencepub.com
Definitive Stereochemical Determination of this compound
While early spectroscopic and chemical data provided a working hypothesis for the structure of this compound, the definitive determination of its relative and absolute stereochemistry required more advanced analytical techniques.
X-ray Crystallographic Analysis of this compound Derivatives (e.g., O-p-bromobenzoyl-dihydrothis compound) for Relative and Absolute Configuration
To unambiguously establish the three-dimensional structure of this compound, a heavy-atom derivative, O-p-bromobenzoyl-dihydrothis compound, was synthesized and subjected to X-ray crystallographic analysis. cdnsciencepub.comresearchgate.net This technique provided a detailed map of electron density, allowing for the precise determination of the spatial arrangement of each atom in the molecule. The resulting crystal structure confirmed the proposed gross structure of this compound and, crucially, defined the relative stereochemistry of all chiral centers. cdnsciencepub.com Furthermore, the presence of the bromine atom allowed for the determination of the absolute configuration of the molecule. cdnsciencepub.com This pivotal experiment confirmed that the complete structure of this compound, including its absolute configuration, was as initially proposed. cdnsciencepub.comresearchgate.net
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Stereochemical Assignment
Modern two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the detailed stereochemical assignment of complex organic molecules. longdom.orgnih.govnih.gov While the initial structure of this compound was primarily solved by X-ray crystallography, 2D NMR methods like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be used today to confirm and refine such structural assignments in solution.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another through bonds. longdom.org
HSQC and HMQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), helping to assign the signals in the carbon NMR spectrum. ethz.chresearchgate.net
HMBC experiments show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different parts of the molecule. ethz.ch
NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. nih.govethz.ch This is particularly useful for determining relative stereochemistry and conformational preferences in solution.
For a molecule like this compound, these techniques would provide a comprehensive picture of its three-dimensional structure in solution, complementing the solid-state information obtained from X-ray crystallography.
Comparative Structural Analysis of this compound with Related Lycopodium Alkaloid Chemotypes
The Lycopodium alkaloids are a vast and structurally diverse class of natural products, numbering over 500 distinct compounds. researchgate.net These alkaloids are typically categorized into several chemotypes based on their characteristic carbon-nitrogen skeletons, which arise from shared biosynthetic pathways. researchgate.netnih.gov this compound represents a unique structural type within this family. A comparative analysis with other major Lycopodium alkaloid groups—lycopodine (B1235814), lycodine (B1675731), and fawcettimine (B102650)—highlights the distinct architecture of the this compound framework. rsc.orgnih.gov
Most Lycopodium alkaloids, including this compound and the archetypal lycopodine, are tetracyclic compounds built upon a C₁₆N skeleton derived biosynthetically from lysine. nih.govmcmaster.ca However, the arrangement and connectivity of the rings differ significantly between the chemotypes, leading to distinct three-dimensional structures.
The lycopodine-type skeleton is the most common and is characterized by a bridged quinolizidine (B1214090) ring system. This framework results in a compact and rigid molecular structure. In contrast, this compound possesses a tetracyclic perhydroquinoline (or decahydroquinoline) system, which defines its unique class. nih.govresearchgate.net This structural variance distinguishes it from the more prevalent lycopodine-type alkaloids.
The lycodine-type alkaloids are structurally characterized by four connected six-membered rings, which include a pyridine (B92270) or pyridone ring. nih.gov This feature marks a significant departure from the fully saturated heterocyclic rings found in this compound and lycopodine.
The fawcettimine-type alkaloids are believed to be biosynthetically derived from the lycopodine skeleton through a key bond cleavage. This results in a different tetracyclic arrangement where one of the rings is expanded, leading to a less compact structure compared to lycopodine. nih.govacs.org
The table below summarizes the key structural differences between this compound and representative alkaloids from the other major chemotypes.
Table 1. Comparative Features of Major Lycopodium Alkaloid Chemotypes
| Feature | This compound | Lycopodine | Lycodine | Fawcettimine |
|---|---|---|---|---|
| Alkaloid Type | This compound-type | Lycopodine-type | Lycodine-type | Fawcettimine-type |
| Core Skeleton | Tetracyclic perhydroquinoline | Tetracyclic bridged quinolizidine | Tetracyclic with pyridine/pyridone ring | Rearranged tetracyclic skeleton |
| Chemical Formula | C₁₆H₂₅NO | C₁₆H₂₅NO | C₁₆H₂₄N₂ | C₁₆H₂₅NO₂ |
| Key Structural Feature | Contains a distinctive N-methyldecahydroquinoline moiety | Fused, bridged four-ring system | Presence of an aromatic or semi-aromatic ring | Cleavage of a key C-N bond relative to lycopodine |
Biosynthetic Investigations of the Chemical Compound Luciduline
Proposed Biosynthetic Pathways Leading to Luciduline
The biosynthesis of this compound is understood within the broader context of how Lycopodium alkaloids are formed. While the specific pathway to this compound has been a subject of hypothesis rather than definitive enzymatic proof, the foundational steps are well-established through studies of related compounds.
Role of Lysine and Cadaverine in General Lycopodium Alkaloid Biosynthesis
The biosynthesis of nearly all Lycopodium alkaloids begins with the essential amino acid L-lysine. Plants, bacteria, and fungi can synthesize their own lysine through two primary routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. In the context of alkaloid formation, the first committed step is the decarboxylation of L-lysine.
This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from lysine to produce the symmetrical diamine, cadaverine. Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal. This intermediate spontaneously cyclizes through the formation of a Schiff base to produce Δ¹-piperideine.
Δ¹-piperideine is a critical branch-point intermediate in the biosynthesis of various lysine-derived alkaloids. It serves as the electrophilic component that reacts with a nucleophilic partner, often derived from acetoacetate, to form intermediates like pelletierine. Pelletierine is considered a key precursor to the C16N skeletons typical of many Lycopodium alkaloids.
Hypothesized Biogenetic Links of this compound to Phlegmarines and Other Lycopodane-type Alkaloids
This compound, with its C13H21ON chemical formula, represents a distinct structural type among the Lycopodium alkaloids and its biosynthetic origin is considered unique. researchgate.net Hypotheses regarding its formation are based on shared precursors with other major alkaloid classes and plausible chemical transformations. The Lycopodium alkaloids are broadly classified into several structural groups, including the lycopodane, lycodine (B1675731), fawcettimine (B102650), and phlegmarine (B1213893) types.
It is proposed that this compound's biosynthesis diverges from the main pathway that leads to the more common C16N lycopodane-type skeletons. The precise nature of this divergence is not fully elucidated. However, its structure suggests a relationship with other alkaloids. For instance, the total synthesis of related alkaloids, nankakurine A and nankakurine B, has been accomplished using this compound as a key intermediate, highlighting their close structural and potential biogenetic relationship. nih.gov These syntheses demonstrate how the core structure of this compound can be chemically modified to produce other complex Lycopodium alkaloids, lending credibility to the hypothesis that they may share a common late-stage intermediate in their natural formation. nih.gov
Tracer Incorporation Studies and Enzymatic Mechanisms in this compound Biosynthesis (if documented)
Tracer incorporation studies are a powerful tool for elucidating biosynthetic pathways by tracking the journey of isotopically labeled precursors into the final natural product. nih.govresearchgate.net In the study of Lycopodium alkaloids, feeding experiments with labeled L-lysine, cadaverine, and pelletierine have confirmed their roles as precursors for compounds like lycopodine (B1235814) and cernuine.
However, specific tracer incorporation studies focused exclusively on the biosynthesis of this compound are not extensively documented in scientific literature. While the general pathway from lysine to Δ¹-piperideine is accepted for the entire class of alkaloids, the specific downstream steps leading to this compound have not been definitively mapped using this technique.
Based on the established biochemistry of related pathways, the key enzymatic mechanisms involved in the early stages would include:
Decarboxylation: Catalyzed by lysine decarboxylase (LDC) to convert lysine to cadaverine.
Oxidative Deamination: Catalyzed by copper amine oxidases (CAO) to convert cadaverine into an aldehyde that cyclizes to Δ¹-piperideine.
The subsequent enzymes that would tailor the molecular scaffold to the unique structure of this compound remain to be identified and characterized.
Chemoenzymatic Approaches to Elucidate this compound's Natural Formation
A chemoenzymatic approach combines the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes) to construct complex molecules. nih.govnsf.govchemrxiv.org This strategy can be used not only for efficient synthesis but also to probe and validate hypothesized biosynthetic pathways by mimicking nature's steps in a controlled laboratory setting. nih.gov
In the case of this compound, the primary focus of research has been on its total chemical synthesis rather than on chemoenzymatic methods to study its biosynthesis. nih.gov While numerous elegant total syntheses of this compound have been achieved, there is a lack of documented studies employing chemoenzymatic strategies specifically designed to elucidate its natural formation pathway. Such an approach could, for example, involve synthesizing a proposed advanced intermediate chemically and then treating it with cell-free extracts from Lycopodium plants to see if enzymes present can convert it into this compound. This would provide powerful evidence for the hypothesized pathway and help identify the specific enzymes involved in the later, more complex stages of its biosynthesis.
Total Synthesis and Asymmetric Synthesis Strategies for the Chemical Compound Luciduline and Its Analogs
Historical Overview of Racemic Total Syntheses of Luciduline
The initial efforts to conquer the molecular complexity of this compound focused on racemic syntheses, which produce an equal mixture of both enantiomers. These early endeavors laid the foundational groundwork for future stereoselective approaches.
Early Synthetic Methodologies (e.g., Scott and Evans' Approach)
The first total synthesis of (±)-luciduline was reported in 1972 by W. L. Scott and D. A. Evans. Their approach established a benchmark for creativity and strategic planning in natural product synthesis. The synthesis commenced from 5-methyl-1,3-cyclohexanedione and proceeded through a series of key transformations to construct the characteristic tetracyclic framework of this compound.
A pivotal moment in their strategy was the use of an intramolecular Diels-Alder reaction. This powerful cycloaddition created the bicyclo[3.3.1]nonane core of the molecule. Following this, a Cope rearrangement was ingeniously employed to establish the correct stereochemical relationships. The final steps of the synthesis involved functional group manipulations to complete the structure of racemic this compound. This pioneering work was a significant achievement, demonstrating the feasibility of synthesizing such a complex alkaloid.
Oppolzer's Nitrone-Alkene Cycloaddition Strategy in this compound Synthesis
A notable advancement in the racemic synthesis of this compound was introduced by Wolfgang Oppolzer and Martin Petrzilka. acs.org Their strategy centered on a regioselective intramolecular [3+2] cycloaddition between a nitrone and an alkene. acs.org This powerful reaction allowed for the efficient construction of the key isoxazolidine (B1194047) intermediate, which contains the fused ring system of this compound.
The synthesis began with the preparation of an N-alkenylnitrone. Upon heating, this intermediate underwent a thermal intramolecular cycloaddition to form the bridged tricyclic core of the target molecule in a single, highly stereocontrolled step. unige.ch The resulting isoxazolidine was then elaborated through reductive N-O bond cleavage and subsequent cyclization to furnish (±)-luciduline. Oppolzer's approach was lauded for its elegance and efficiency, showcasing the utility of nitrone cycloaddition reactions in the synthesis of complex alkaloids. acs.orgunige.ch
| Racemic Synthesis Strategies: A Comparison | |
| Strategy | Key Reactions |
| Scott and Evans | Intramolecular Diels-Alder, Cope Rearrangement |
| Oppolzer | Intramolecular Nitrone-Alkene [3+2] Cycloaddition |
Enantioselective Total Syntheses of this compound
Building upon the foundations of racemic synthesis, chemists next turned to the more formidable challenge of enantioselective synthesis—the selective production of a single enantiomer, typically the naturally occurring (+)-luciduline.
Chiral Auxiliary Mediated Asymmetric Approaches to (+)-Luciduline
One of the earliest successful strategies for the asymmetric synthesis of (+)-luciduline involved the use of chiral auxiliaries. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a key reaction. wikipedia.orgsigmaaldrich.com
In this approach, a chiral auxiliary was attached to a dihydropyridine (B1217469) precursor. This chiral dihydropyridine then underwent an intramolecular Diels-Alder (IMDA) reaction, where the auxiliary directed the cycloaddition to proceed in a stereoselective manner, yielding an intermediate with the desired absolute stereochemistry. researchgate.net Following the key stereochemistry-defining reaction, the chiral auxiliary was removed and could be recycled. The resulting enantiomerically enriched intermediate was then converted to (+)-luciduline through a series of further transformations, including a retro-Mannich ring opening and a novel cationic reductive cyclization. researchgate.net
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses of this compound
A significant breakthrough in the synthesis of (+)-luciduline came from the application of organocatalysis. The research group of André B. Charette developed a catalytic asymmetric synthesis that avoided the need for stoichiometric chiral auxiliaries. nih.govacs.org
The cornerstone of their strategy was a Fukuyama's Diels-Alder cycloaddition between a 1,2-dihydropyridine and acrolein. nih.gov This reaction was rendered asymmetric by the use of a chiral secondary amine catalyst, specifically a MacMillan catalyst. nih.govnih.gov This organocatalyst facilitated the formation of the desired enantiomer of the Diels-Alder adduct with high selectivity on a large scale. nih.govacs.org The synthesis was completed in 12 steps from pyridine (B92270) and also featured an alkene metathesis reaction to construct one of the rings. nih.govacs.org This approach highlighted the power of organocatalysis to create complex, optically pure molecules efficiently. princeton.edu
Divergent Synthesis Strategies for Optically Pure this compound Isomers
Modern synthetic strategies often aim not only for a single target but also for the flexible production of related analogs or isomers from a common intermediate—a concept known as divergent synthesis. wikipedia.orgnih.gov The asymmetric synthesis developed by the Charette group provides an excellent example of this principle. nih.govacs.org
The key intermediate synthesized via their organocatalytic Diels-Alder reaction proved to be a versatile branching point. nih.gov By modifying the subsequent reaction pathways, this intermediate could serve as a precursor not only to (+)-luciduline but also to a broader range of related Lycopodium alkaloids. nih.govacs.org This divergent capability is highly valuable for chemical biology and medicinal chemistry studies, as it allows for the systematic exploration of structure-activity relationships within this alkaloid family. The ability to access various optically pure isomers and analogs from a common synthetic trunk line represents a sophisticated and highly efficient approach to natural product synthesis. researchgate.net
| Asymmetric Synthesis Strategies at a Glance | ||
| Strategy | Key Stereochemical Control | Core Reaction |
| Chiral Auxiliary | Stoichiometric chiral molecule | Intramolecular Diels-Alder |
| Organocatalysis | Chiral MacMillan catalyst | Intermolecular Diels-Alder |
| Divergent Synthesis | Common chiral intermediate | Organocatalytic Diels-Alder |
The Chemical Compound this compound as a Synthetic Precursor for Other Lycopodium Alkaloids
The tetracyclic Lycopodium alkaloid this compound has proven to be a valuable intermediate in the synthesis of more complex members of this natural product family. Its rigid framework and strategically positioned functional groups allow for controlled elaboration into intricate molecular architectures.
Strategic Use of this compound in the Total Synthesis of Nankakurines A and B
A notable application of this compound as a synthetic precursor is in the total synthesis of Nankakurines A and B, two Lycopodium alkaloids that feature a unique spiropiperidine fusion. nih.govacs.org The structural relationship between this compound and the nankakurines is a key aspect of this synthetic strategy, where the latter can be viewed as aza-spiroannulated versions of this compound. nih.govacs.org This approach significantly shortens the synthetic route compared to previous methods. uvm.edu
The total syntheses of (±)-Nankakurines A and B were achieved in 6 and 7 steps, respectively, starting from a known intermediate that leads to this compound. nih.govnih.gov This concise pathway highlights the efficiency of using this compound as a late-stage intermediate. acs.orguvm.edu A key transformation involves a stereoselective aminoallylation of this compound, followed by a ring-closing metathesis (RCM) protocol to construct the characteristic spiropiperidine ring system of the Nankakurines. nih.govnih.govfigshare.com This strategy notably avoids the use of protecting groups on the nitrogen atom, further streamlining the synthesis. nih.govacs.orgnih.gov
The scarcity of Nankakurines A and B from natural sources (isolated in 0.0003% and 0.0002% yields, respectively) makes a scalable synthetic route essential for further biological evaluation. nih.govacs.org Nankakurine A, in particular, has shown potential in inducing the secretion of neurotrophic factors, which is relevant for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govuvm.eduthieme-connect.com The this compound-based synthesis provides a practical pathway to produce these alkaloids on a gram scale for more detailed biological studies. nih.govacs.org
| Step | Reaction | Key Features |
| 1 | Preparation of this compound | Utilizes an intramolecular Mannich cyclization. thieme-connect.com |
| 2 | Aminoallylation | Stereoselective addition of an allyl group to the this compound core. nih.govthieme-connect.com |
| 3 | Ring-Closing Metathesis (RCM) | Formation of the spiropiperidine ring using a Grubbs catalyst. thieme-connect.com |
| 4 | Reduction/Functionalization | Conversion to Nankakurine A and subsequent synthesis of Nankakurine B. thieme-connect.com |
Derivatization of this compound Congeners for Lyconadin C and Related Skeletal Motifs
While the direct conversion of this compound to Lyconadin C is not explicitly detailed in the provided context, the synthesis of Lyconadin C and the related Lyconadin A involves advanced intermediates that share structural similarities with this compound congeners. nih.gov The total synthesis of Lyconadins A and C was achieved through a divergent strategy from a common intermediate. nih.gov Key to the synthesis of Lyconadin C was the development of a ketal deprotective Mannich reaction to construct its tricyclic core. nih.gov This type of cyclization is a cornerstone of this compound synthesis as well, suggesting that similar synthetic principles are at play. The ability to derivatize advanced intermediates allows for the creation of diverse alkaloid scaffolds, demonstrating the versatility of these synthetic platforms. nih.govacs.org
Methodological Advancements in Organic Synthesis Driven by this compound Total Synthesis
The pursuit of a total synthesis for this compound has spurred significant innovation in synthetic methodologies, particularly in the construction of complex, nitrogen-containing polycyclic systems.
Development and Refinement of Intramolecular [3+2]-Nitrone Cycloaddition Reactions
One of the most significant methodological advancements driven by this compound synthesis is the application and refinement of the intramolecular [3+2]-nitrone cycloaddition. thieme-connect.comwikipedia.org This reaction is a powerful tool for constructing isoxazolidine rings, which can then be reductively cleaved to reveal 1,3-aminoalcohols, a common motif in alkaloids. wikipedia.org
| Reaction Stage | Description | Significance |
| Nitrone Formation | In situ generation of an N-alkenylnitrone from the corresponding hydroxylamine (B1172632) and formaldehyde. thieme-connect.com | Avoids isolation of the potentially unstable nitrone intermediate. |
| Cycloaddition | Intramolecular [3+2] cycloaddition of the nitrone onto an alkene. thieme-connect.com | Forms the key polycyclic isoxazolidine intermediate with high regioselectivity. |
| Ring Cleavage | Reductive cleavage of the N-O bond in the isoxazolidine. | Yields the 1,3-aminoalcohol functionality embedded within the alkaloid core. |
Application of Ring-Closing Metathesis and Stereoselective Mannich-Type Cyclizations in Complex Alkaloid Scaffolds
The synthesis of this compound and its analogs has also been a fertile ground for the application of other powerful synthetic methods, including ring-closing metathesis (RCM) and stereoselective Mannich-type cyclizations.
As previously mentioned in the synthesis of Nankakurines A and B from this compound, RCM is instrumental in forming the spiropiperidine ring. nih.govthieme-connect.com RCM has become a go-to method for constructing a wide array of carbocyclic and heterocyclic rings in natural product synthesis due to its high functional group tolerance. nih.govthieme-connect.de In the context of the Nankakurine synthesis, the RCM reaction proceeded efficiently even in the presence of basic amine groups by converting them to their conjugate acids in situ, thereby obviating the need for protecting groups. thieme-connect.com
Stereoselective Mannich-type reactions are also a recurring theme in the synthesis of Lycopodium alkaloids. thieme-connect.comnih.gov The Mannich reaction creates a β-amino carbonyl compound and is fundamental in building the nitrogen-containing rings of these alkaloids. In the synthesis of this compound, an intramolecular Mannich cyclization is a key step. thieme-connect.com Furthermore, the development of a ketal deprotective Mannich reaction was crucial for the total synthesis of Lyconadin C. nih.gov The continued development of catalytic and stereoselective variants of the Mannich reaction is vital for the efficient and enantioselective synthesis of complex natural products. nih.gov
The synthesis of (+)-luciduline has also been achieved through a catalytic asymmetric approach that features a Fukuyama's Diels-Alder cycloaddition, further showcasing the diverse synthetic strategies employed to access this alkaloid. nih.govacs.org These methodological advancements, driven by the challenge of synthesizing complex targets like this compound, have had a lasting impact on the field of organic synthesis.
Chemical Modifications and Structure Activity Relationship Sar Studies of Luciduline and Its Derivatives
Design and Synthesis of Luciduline Derivatives and Analogs
The synthesis of this compound and its analogs often involves complex multi-step approaches, leveraging various strategic reactions to construct its unique bicyclic and tricyclic frameworks. Early syntheses of (±)-luciduline commenced from precursors like 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one. cdnsciencepub.comcdnsciencepub.com More recent enantioselective syntheses have employed chiral auxiliary-mediated methods, intramolecular Diels-Alder (IMDA) reactions of chiral dihydropyridines, retro-Mannich ring openings, and cationic reductive cyclization reactions. acs.orgresearchgate.netub.edu
Key synthetic strategies for this compound and its congeners include:
IMDA and Retro-Mannich Approach: This involves the conversion of enantiopure dihydropyridones to 1,2-dihydropyridines, followed by IMDA reaction, reduction, and retro-Mannich ring opening. A subsequent tandem cationic alkylation/reduction cyclization completes the core structure. acs.org
Phenylglycinol-Derived Tricyclic Lactams: These serve as chiral scaffolds for the enantioselective synthesis of phlegmarine-type Lycopodium alkaloids, including this compound. Key steps involve cyclocondensation reactions and stereoselective elaboration of substituents. ub.eduub.edu
Mannich-type Cyclization: This has been used to construct this compound congeners, which can then undergo ring expansion and further rearrangements to access more complex Lycopodium alkaloids like lyconadin C. nih.gov
Ring-Rearrangement Metathesis (RRM): This tandem process, involving ring-opening metathesis (ROM) and ring-closing metathesis (RCM), has been utilized to generate key building blocks for the total synthesis of (+)-luciduline. beilstein-journals.org
This compound possesses both a ketone and a hydroxyl group, offering additional sites for derivatization and functionalization.
Ketone Functionalization: The ketone group can be reduced to an alcohol, as seen in the formation of dihydrothis compound through sodium borohydride (B1222165) reduction. cdnsciencepub.comcdnsciencepub.com Conversely, the ketone can be regenerated through oxidation, such as Jones' oxidation of dihydrothis compound. cdnsciencepub.com The ketone function has been strategically used as a point to install spiropiperidine moieties in the synthesis of related alkaloids like nankakurines A and B. nih.govrsc.org
Hydroxyl Functionalization: The hydroxyl group in dihydrothis compound can be derivatized, for example, by acylation with p-bromobenzoyl chloride, which was instrumental in confirming the stereochemistry of this compound through X-ray crystallographic analysis. cdnsciencepub.com
Structural simplification and skeletal rearrangements are important for exploring the minimal structural requirements for activity and for accessing novel scaffolds. While direct information on "structural simplification" of this compound was less explicit, the synthesis of its analogs often involves building simpler precursor structures that are then elaborated into the complex this compound core. For instance, the use of phenylglycinol-derived tricyclic lactams as scaffolds represents a simplification of the initial complex target for synthetic ease. ub.edu
Skeletal rearrangements are a significant aspect of Lycopodium alkaloid chemistry and have been employed in the synthesis of this compound and its derivatives. Ring-rearrangement metathesis (RRM) is a powerful tool that involves tandem ring-opening and ring-closing metathesis, enabling the generation of complex frameworks. This methodology has been applied to generate precursors for this compound. beilstein-journals.org Furthermore, ring expansion of this compound congeners has been explored to access seven-membered ring systems, as seen in the synthesis of lyconadin C. nih.gov
Mechanistic Chemical Investigations of this compound Reactivity and Stability
This compound is described as a somewhat unstable oil that can be purified by evaporative distillation or gas-liquid chromatography. cdnsciencepub.com Its chemical reactivity is influenced by its ketone and tertiary amine functionalities.
Deuterium (B1214612) Exchange: this compound incorporates two atoms of deuterium upon treatment with DCl-CH₃COOD, with the loss of absorption at 1400 cm⁻¹ in the infrared spectrum, indicating the presence of a methylene (B1212753) group alpha to the carbonyl. This suggests enolization towards the methine carbon is not a favored process. cdnsciencepub.com
Oxidation: Oxidation of this compound with selenium dioxide in dioxane yielded dehydrothis compound, indicating a dehydrogenation reaction rather than diosphenol formation. Catalytic hydrogenation of dehydrothis compound back to dihydrothis compound confirmed that no skeletal rearrangement occurred during this oxidation. cdnsciencepub.com
Reduction: Reduction of the ketone to a hydroxyl group, as with sodium borohydride, is a common and stable transformation. cdnsciencepub.comcdnsciencepub.com
Resistance to Cleavage/Dehydration: Attempts to open the ketone-containing ring via Baeyer-Villiger oxidation or photolysis were unsuccessful. Dihydrothis compound also proved resistant to dehydration with thionyl chloride or phosphorus oxychloride, and O-acetyldihydrothis compound was recovered unchanged on pyrolysis at 300°C. cdnsciencepub.com
Structure-Activity Relationship (SAR) Explorations for this compound and Related Lycopodium Alkaloid Scaffolds
SAR studies are crucial for understanding how the structural features of this compound and related Lycopodium alkaloids correlate with their biological activities. Lycopodium alkaloids, in general, have attracted significant scientific attention due to their diverse biological activities, particularly their anti-cholinesterase, neuroprotective, and cytotoxic effects. researchgate.net
While specific detailed enzyme binding profiles for this compound itself were not extensively detailed in the search results, the broader context of Lycopodium alkaloids provides insight into potential targets. Many Lycopodium alkaloids are known for their important biological activities related to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. researchgate.net The unique structural characteristics of these alkaloids, including their tricyclic or tetracyclic nature and the presence of nitrogen atoms, are believed to contribute to these activities. researchgate.net
Design Principles for Modulating Mechanistic Biological Activity through this compound Analogs
This compound (PubChem CID 442480) is an alkaloid isolated from the club moss Lycopodium lucidulum Michx. nih.govmitoproteome.orgresearchgate.netcdnsciencepub.com Its chemical structure, C₁₃H₂₁NO, including its absolute configuration, has been thoroughly elucidated, partly through X-ray diffraction studies of its derivatives. researchgate.netcdnsciencepub.com The total synthesis of both racemic and enantiopure this compound has been achieved, demonstrating the complexity and synthetic challenge posed by its unique scaffold. researchgate.netuni-muenchen.deub.eduresearchgate.netacs.org
Lycopodium alkaloids, as a broader class, are well-known for their diverse biological activities, with a particular emphasis on their ability to inhibit acetylcholinesterase (AChE). mdpi.comresearchgate.net AChE is an enzyme crucial for the breakdown of acetylcholine (B1216132), a neurotransmitter involved in memory and cognitive functions. Inhibition of AChE is a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease. mdpi.com
Detailed Research Findings and Design Principles:
The design of this compound analogs for modulating mechanistic biological activity is often guided by observations from broader SAR studies within the Lycopodium alkaloid family, given that detailed, comparative quantitative data specifically for this compound derivatives is less extensively reported in the readily available literature. However, key principles can be inferred and applied:
Importance of Nitrogen Atom and its Environment: The nitrogen atom is a critical feature in Lycopodium alkaloids, and its chemical environment significantly influences biological activity. For instance, potent AChE inhibitors often belong to the lycodine (B1675731) class, characterized by two nitrogen atoms within their fused ring systems, which are believed to facilitate optimal fitting into the AChE enzyme's active site. mdpi.com This suggests that modifications around the nitrogen in this compound (which contains one nitrogen) could be a crucial design handle.
N-Methylation as a Modulatory Strategy: The introduction of an N-methyl function has been shown to significantly affect the bioactivity of certain Lycopodiaceae alkaloids. For example, N-methyl lycodine exhibited altered bioactivity compared to its native derivative. mdpi.com This highlights N-alkylation, particularly N-methylation, as a direct chemical modification strategy to explore changes in mechanistic biological activity for this compound analogs.
Stereochemical Control: The stereochemistry of Lycopodium alkaloids is paramount to their biological function. Synthetic strategies for compounds like this compound and other phlegmarine-type alkaloids emphasize stereoselective steps, such as the formation of the cis-decahydroquinoline (B84933) ring fusion. ub.edu Controlling the absolute and relative stereochemistry of chiral centers in this compound analogs is a fundamental design principle to ensure specific interactions with biological targets and modulate activity.
Structural Variations for Neurotrophic Effects: While not exclusively focused on AChE, SAR studies on other Lycopodium alkaloids, such as nankakurine A, have shown their ability to induce the secretion of neurotrophic factors and promote neuronal differentiation. uni-muenchen.de This indicates that structural modifications can lead to diverse neurobiological activities beyond direct enzyme inhibition.
Analogs for Neural-Cell Differentiation: Direct evidence for this compound analogs modulating biological activity comes from the synthesis of a Cbz-luciduline analog. A library of compounds, including this analog, was prepared, and some demonstrated activity in modulating neural-cell differentiation to neurons, even at low concentrations (10 nM), without inducing astrocyte differentiation. conicet.gov.ar This finding provides a specific example of how modifications to the this compound scaffold can lead to targeted biological effects.
Illustrative Data Table of this compound and a Reported Analog:
While extensive comparative quantitative data for a series of this compound analogs is limited in the provided snippets, the following table summarizes the reported activity of this compound and a known analog.
| Compound Name | PubChem CID | Reported Biological Activity | Reference |
| This compound | 442480 | Lycopodium alkaloid, related to AChE inhibition (class activity) | nih.govmdpi.com |
| Cbz-Luciduline Analog | Not specified | Modulates neural-cell differentiation to neurons (at 10 nM) | conicet.gov.ar |
Advanced Analytical Methodologies for Luciduline Research
Modern Techniques for Trace Analysis and Quantification of Luciduline in Complex Mixtures
The accurate trace analysis and quantification of this compound in complex biological and botanical matrices necessitate the application of advanced analytical methodologies. Modern techniques offer high sensitivity, selectivity, and reproducibility, enabling the detection and precise measurement of this unique Lycopodium alkaloid even at low concentrations. Key among these are hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS), alongside the emerging utility of Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS, particularly variants like HPLC with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC/ESI-QTOF-MS), stands as a cornerstone for the analysis of Lycopodium alkaloids, including this compound, in intricate mixtures. This technique offers significant advantages, such as high sensitivity, exceptional mass accuracy (often below 1 ppm), and robust reproducibility, making it highly suitable for separating and identifying a broad spectrum of compounds with varying molecular weights researchgate.netnih.govsemanticscholar.org.
Research has demonstrated the efficacy of HPLC/ESI-QTOF-MS in profiling alkaloid compounds from various Lycopodiaceae plant species, including Lycopodium clavatum, Lycopodium annotinum, and Huperzia selago. In one study, over 100 collected fractions were analyzed, leading to the detection of more than 50 compounds, some of which were previously unreported and present in high purity fractions (60–90%) researchgate.netnih.govsemanticscholar.orgmdpi.com. The method is particularly reliable for the efficient determination of unknown compounds within complex plant extracts nih.govsemanticscholar.org.
The identification of alkaloids, such as this compound, is achieved by analyzing their accurate masses and characteristic fragmentation patterns obtained through Collision-Induced Dissociation (CID) MS/MS spectra nih.gov. Distinct fragmentation characteristics allow for the differentiation between various alkaloid types. For instance, lycodine-type alkaloids, which possess two nitrogen atoms, typically exhibit abundant fragmentation ions above m/z 150 due to the loss of nitrogen and adjacent atoms, resulting in even mass product ions from odd mass protonated molecules (e.g., loss of NH, NH₃, CH₃N, or C₃H₉N). In contrast, lycopodine-type alkaloids, characterized by a single nitrogen atom, often yield numerous product ions below m/z 150, with characteristic peaks appearing at m/z 145, 105, and 84 mdpi.com.
Furthermore, High-Resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HR-LCMS/MS(Q-TOF)) has been successfully employed in metabolomic profiling studies. For example, this compound (C₁₃H₂₁NO, accurate mass 208.168) was identified among 113 phytocompounds in the methanolic extract of Leptadenia reticulata, highlighting the technique's capability for comprehensive compound identification in complex biological samples nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful analytical tool utilized for the quantification and identification of volatile or semi-volatile compounds in complex matrices. While HPLC-MS is often preferred for non-volatile or thermally labile compounds like many alkaloids, GC-MS finds application where the compound or its derivatives can be volatilized without degradation.
This compound has been identified as a constituent in essential oils using GC-MS. For instance, in an analysis of the essential oil from the leaves of Ducrosia anethifolia, this compound was identified, albeit as a minor component. The GC-MS analysis involved a capillary column (HP-5S Agilent 19091S-433) and an Electron Impact (EI) ionization system, with specific temperature programming for separation areeo.ac.ir.
Table 1: Composition of Essential Oil from Ducrosia anethifolia Leaves by GC-MS Analysis
| No. | Compound | Percentage Composition (%) | Retention Time (min) |
| 1 | α-pinene | 70.3 | - |
| 2 | β-myrcene | 6.9 | - |
| 3 | β-pinene | 6.3 | - |
| 4 | Limonene | 4.9 | - |
| 5 | Decanal | 2.4 | - |
| ... | This compound | 0.8 | 49.8 |
| Total Identified | 94.9 | - |
Note: This table is a representation of data that would typically be presented in an interactive format in a digital article, allowing for sorting and filtering. areeo.ac.ir
GC-MS has also been employed in broader studies for the analysis of Lycopodium alkaloid mixtures, contributing to the identification of various L-numbered alkaloids researchgate.net.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) represents a versatile analytical technique, particularly well-suited for biomolecule analysis due to its minimal sample consumption (nanoliters) and rapid analysis times wvu.edu. CE separates compounds based on their charge-to-size ratio and can achieve high resolution, even distinguishing between compounds with identical monosaccharide sequences but different positional isomers nih.gov.
While direct quantification of this compound using CE was not explicitly detailed in the provided literature, CE's capabilities make it a promising candidate for such applications, especially for charged molecules like alkaloids. Nonaqueous capillary electrophoresis (NACE), for instance, has been successfully applied for enantiomeric purity determination of chiral compounds, a feature that could be highly relevant for this compound, given its complex stereochemistry researchgate.net. The technique's ability to analyze complex mixtures and its high resolving power suggest its potential for future development in this compound research, particularly for separating isomers or analyzing its presence in complex extracts.
Future Directions and Unexplored Avenues in Academic Research on the Chemical Compound Luciduline
Development of Novel and Highly Efficient Stereoselective Synthetic Routes to Luciduline
The total synthesis of this compound has been a subject of ongoing research, with various approaches demonstrating the complexity and synthetic challenges associated with its intricate cis-perhydroquinoline skeleton. Early racemic syntheses of (±)-luciduline were achieved in seven steps from 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one, highlighting the adaptability of the synthetic approach for intermediates relevant to Lycopodium alkaloid biosynthesis studies. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
Further synthetic endeavors have utilized intramolecular Mannich cyclization and stereoselective imino allylation as key steps in the concise total syntheses of related Lycopodium alkaloids, such as (±)-nankakurines A and B, via this compound. thieme-connect.comthieme-connect.com The use of phenylglycinol-derived tricyclic oxazoloquinolone lactams has also proven effective as scaffolds for the enantioselective synthesis of phlegmarine-type Lycopodium alkaloids, including (+)-luciduline, with key stereoselective steps involving the elaboration of the (S)-(2-piperidyl)methyl moiety and the generation of the cis-decahydroquinoline (B84933) (DHQ) ring fusion. ub.eduacs.org
Future research in this domain could focus on developing even more atom-economical and environmentally benign synthetic strategies. The exploration of novel catalytic systems, particularly organocatalysis and biocatalysis, could lead to highly enantioselective and efficient routes, reducing the number of synthetic steps and the generation of byproducts. Furthermore, the development of divergent synthetic platforms that allow for the rapid assembly of this compound and its analogs from common intermediates would be highly valuable for exploring structure-activity relationships.
Comprehensive Elucidation of Complete Biosynthetic Pathways and Associated Enzymology for this compound
This compound is classified as a unique type of Lycopodium alkaloid, and its biosynthesis is believed to originate from L-lysine. dntb.gov.uamcmaster.caresearchgate.netpsu.eduresearchgate.net The proposed biosynthetic pathway for Lycopodium alkaloids, including this compound, often involves L-lysine decarboxylation to form cadaverine, followed by its oxidation to Δ1-piperideine Schiff base, which serves as a universal intermediate for various lysine-derived alkaloids. researchgate.netcdnsciencepub.com Pelletierine has also been suggested as an obligatory intermediate in the biosynthesis of Lycopodium alkaloids like lycopodine (B1235814), which shares structural features with this compound. cdnsciencepub.comresearchgate.net
Despite these proposals, the complete biosynthetic pathways and the specific enzymes involved in the formation of this compound remain largely unelucidated. psu.edu While feeding experiments with radiolabeled precursors have provided a foundational framework, the identification of the specific enzymes (and their corresponding genes) that catalyze key transformations in this compound's biosynthesis is a critical unexplored avenue. psu.edu
Future research should prioritize the isolation and characterization of these enzymes, particularly those responsible for the unique cyclohexanone (B45756) ring and the specific stereochemistry present in this compound. This would involve advanced metabolomics, transcriptomics, and proteomics approaches to identify candidate genes and proteins. Functional characterization of these enzymes through in vitro assays and genetic manipulation in producing organisms (e.g., Lycopodium lucidulum or engineered microbial hosts) would provide a comprehensive understanding of the biosynthetic cascade. This knowledge could also pave the way for biotechnological production of this compound and its derivatives.
In-Depth Mechanistic Biological Studies on Cellular and Subcellular Levels to Define this compound's Interactions
While this compound's structure has been determined, and its classification as a Lycopodium alkaloid suggests potential biological activities, in-depth mechanistic biological studies at the cellular and subcellular levels are largely underexplored. Initial studies on Lycopodium alkaloids, including this compound, have sometimes been evaluated for activities such as α-glucosidase and acetylcholinesterase inhibition. researchgate.netresearchgate.netresearchgate.net However, the precise molecular targets and the detailed mechanisms by which this compound exerts its effects within biological systems are not yet fully defined.
Future research should employ advanced cell biology techniques to investigate this compound's interactions. This includes studies on its cellular uptake, distribution, metabolism, and excretion (ADME) at a mechanistic level. High-resolution imaging techniques, such as confocal microscopy and super-resolution microscopy, coupled with fluorescently tagged this compound or its analogs, could visualize its subcellular localization and interaction with organelles or specific protein complexes.
Furthermore, proteomic approaches like affinity purification-mass spectrometry (AP-MS) or chemical proteomics could identify direct protein binding partners of this compound. Functional assays using gene knockdown/knockout models or overexpression systems for identified targets would help confirm the biological relevance of these interactions. Understanding these fundamental cellular and subcellular mechanisms is crucial for elucidating any potential therapeutic applications or toxicological profiles of this compound.
Exploration of Undiscovered Chemical Reactivity and Novel Transformations of the this compound Core
The intricate polycyclic structure of this compound, with its fused rings and multiple stereocenters, presents a rich platform for exploring novel chemical reactivity and transformations. Existing synthetic routes have demonstrated certain transformations, such as intramolecular Mannich cyclizations, ring-closing metathesis, and various cyclization reactions to build the core structure. researchgate.netthieme-connect.comthieme-connect.comchemistrydocs.comresearchgate.netethernet.edu.etconicet.gov.arnih.gov However, the full scope of its chemical transformations, especially those that could lead to new structural motifs or functionalized derivatives, remains underexplored.
Future research could focus on systematic investigations of this compound's reactivity under various reaction conditions. This includes exploring novel functionalization strategies at different positions of the this compound core, such as C-H activation, late-stage functionalization, or diversification through click chemistry. The introduction of new functional groups could lead to derivatives with altered physicochemical properties or enhanced biological activities.
Furthermore, investigating rearrangement reactions, fragmentation pathways, or skeletal modifications of the this compound core could yield novel chemical scaffolds with unprecedented structural diversity. This would involve employing advanced spectroscopic and analytical techniques to characterize new compounds and elucidate reaction mechanisms. Such explorations could not only expand the chemical space around this compound but also provide valuable insights into complex reaction design and natural product modification.
Application of Computational Chemistry and Molecular Modeling for Predictive Structure-Activity Relationship Studies
Computational chemistry and molecular modeling offer powerful tools for predicting and understanding the structure-activity relationships (SAR) of chemical compounds like this compound. While some studies on Lycopodium alkaloids have incorporated molecular docking and SAR analyses, a comprehensive application of these computational techniques specifically for this compound is an area for future development. researchgate.netresearchgate.netscribd.comresearchgate.netnih.govepdf.pubuni-muenchen.de
Future research should leverage computational approaches to gain deeper insights into this compound's properties and potential biological interactions. This includes:
Conformational Analysis: Detailed conformational studies using molecular mechanics and quantum mechanics calculations can elucidate the preferred 3D structures of this compound and its derivatives, which are crucial for understanding their binding to biological targets.
Molecular Docking and Dynamics Simulations: Performing extensive molecular docking studies with a wide range of potential biological targets (e.g., enzymes, receptors, ion channels) can predict binding affinities and modes of interaction. Molecular dynamics simulations can then provide insights into the stability of these interactions over time and the dynamic behavior of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on a library of this compound derivatives and their experimental biological activities can help identify key structural features responsible for specific activities. These models can then be used to predict the activity of new, unsynthesized analogs, guiding future synthetic efforts.
Pharmacophore Modeling: Constructing pharmacophore models based on active this compound analogs can highlight the essential structural elements required for biological activity, facilitating the design of more potent and selective compounds.
De Novo Design: Employing de novo design algorithms, guided by computational predictions, could lead to the discovery of entirely new chemical entities inspired by the this compound scaffold but with optimized properties.
The integration of computational predictions with experimental validation will accelerate the discovery and development of this compound-based compounds with desired properties, reducing the time and resources required for traditional trial-and-error approaches.
Q & A
Q. What experimental methods are essential for confirming the molecular structure of Luciduline?
this compound’s structure (C₁₃H₂₁NO) includes a tricyclic framework with a ketone, tertiary amine, and fused ring systems. Key techniques for structural validation include:
- X-ray crystallography to resolve stereochemical arrangements of its three six-membered rings and one eight-membered ring .
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to map non-equivalent protons and carbons, particularly distinguishing the ketone (δ ~210 ppm in ¹³C NMR) and tertiary amine groups .
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (observed m/z: 207.31194) .
Q. How can researchers design synthetic routes for this compound, and what are common intermediates?
this compound’s synthesis often leverages Mannich-type cyclizations to assemble its tricyclic core. A validated route involves:
- Curtius rearrangement to generate isocyanate intermediates, followed by 6π-electrocyclization to form the pyridone ring system (critical for Lycopodium alkaloid analogs) .
- Reductive amination to establish the tertiary amine moiety, with intermediates like β-keto esters and vinyl triflates .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity in complex samples.
- Gas chromatography (GC-MS) after derivatization to improve volatility, though limited by the compound’s thermal stability .
Advanced Research Questions
Q. How do stereochemical dynamics influence this compound’s reactivity in total synthesis?
this compound’s fused ring system exhibits axial chirality , requiring precise control during cyclization steps. Challenges include:
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in cytotoxicity or receptor-binding assays may arise from:
- Batch-to-batch variability in stereochemical purity (e.g., epimeric contamination in synthetic batches).
- Cell-line specificity in pharmacological screens (e.g., neuronal vs. cancer models).
- Meta-analysis frameworks (PRISMA guidelines) to systematically compare studies, prioritizing those with validated purity metrics (≥95% by HPLC) and standardized assay protocols .
Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to predict binding affinities at acetylcholinesterase or NMDA receptors.
- QSAR models using descriptors like topological polar surface area (TPSA) and LogP to correlate hydrophobicity with membrane permeability .
- Molecular dynamics simulations (GROMACS) to analyze conformational flexibility in aqueous vs. lipid environments .
Q. What mechanistic insights explain this compound’s role in alkaloid biosynthesis?
Proposed pathways involve:
- Polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid systems for assembling the tricyclic core.
- Oxidative coupling reactions catalyzed by cytochrome P450 enzymes to form the tertiary amine bridge .
Methodological Considerations
Q. How should researchers address reproducibility challenges in this compound synthesis?
What criteria define a robust research question for this compound studies?
Align with FINER principles:
- Feasible : Access to chiral starting materials and advanced spectroscopy facilities.
- Novel : Exploring understudied targets like σ-1 receptor modulation.
- Ethical : Compliance with biosafety protocols for alkaloid handling .
Tables of Critical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
